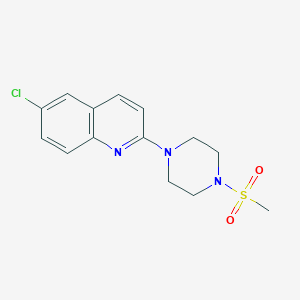![molecular formula C16H18N4O B6447357 N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2549037-78-5](/img/structure/B6447357.png)
N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves several steps. The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood; however, it is believed that this compound binds to certain receptors on cells, leading to the activation of certain signaling pathways and the modulation of gene expression. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In studies, this compound has been found to possess anti-inflammatory, anti-fungal, anti-viral, and anti-cancer activities. Additionally, this compound has been shown to modulate gene expression, inhibit the activity of certain enzymes, and act as a drug delivery system.
実験室実験の利点と制限
The advantages of using N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in laboratory experiments include its availability, ease of synthesis, and wide range of activities. Additionally, this compound has been found to be relatively stable and non-toxic, making it a safe compound to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its tendency to form complexes with certain metals.
将来の方向性
There are a number of potential future directions for the use of N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. These include the further exploration of its anti-inflammatory, anti-fungal, anti-viral, and anti-cancer activities, as well as its potential as a drug delivery system. Additionally, further research into the mechanism of action of this compound and its ability to modulate gene expression could lead to the development of new therapeutic agents. Finally, further research into the potential applications of this compound in other fields of science, such as agriculture and food technology, could lead to the development of new products and processes.
合成法
N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be synthesized using a variety of methods, including the Mitsunobu reaction, nucleophilic substitution, and the Grignard reaction. The most commonly used method for the synthesis of this compound is the Mitsunobu reaction, which involves the reaction of 4-methoxyphenyl ethyl alcohol with 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction results in the formation of this compound.
科学的研究の応用
N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied extensively for its potential applications in various fields of science. For example, this compound has been found to possess anti-inflammatory, anti-fungal, anti-viral, and anti-cancer activities, making it a potential candidate for the development of new therapeutic agents. Additionally, this compound has been studied for its potential as a drug delivery system and for its ability to modulate gene expression.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20-10-8-14-15(18-11-19-16(14)20)17-9-7-12-3-5-13(21-2)6-4-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHVINXJKOSZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6447276.png)
![2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6447283.png)

![N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6447290.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6447294.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B6447311.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6447317.png)
![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447323.png)
![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine](/img/structure/B6447352.png)
![4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline](/img/structure/B6447358.png)
![1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperazine](/img/structure/B6447360.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine](/img/structure/B6447367.png)
![4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6447374.png)
![1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6447383.png)